4-Chloro-6-ethoxy-7-methoxyquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-chloro-6-ethoxy-7-methoxyquinazoline |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-10-4-7-8(5-9(10)15-2)13-6-14-11(7)12/h4-6H,3H2,1-2H3 |
InChI Key |
DEETUTHTBFVLAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 6 Ethoxy 7 Methoxyquinazoline and Analogous Systems
Foundational Synthetic Routes to the Quinazoline (B50416) Core
The formation of the fundamental quinazoline ring system is the initial critical phase in the synthesis of 4-chloro-6-ethoxy-7-methoxyquinazoline. This typically involves the construction of the pyrimidine (B1678525) ring onto a pre-functionalized benzene (B151609) ring that already contains the desired alkoxy substituents.
A common and logical starting point for the synthesis of specifically substituted quinazolines begins with appropriately functionalized benzoate esters or benzoic acids. For a target like this compound, the synthesis would commence from a precursor such as 4-ethoxy-5-methoxy-2-nitrobenzoic acid.
The general sequence from such a starting material involves several key transformations:
Reduction of the Nitro Group: The nitro group at the 2-position of the benzoic acid derivative is reduced to an amine. This step is crucial as it forms the corresponding anthranilic acid, a primary building block for the quinazoline ring.
Formation of 4(3H)-Quinazolinone: The resulting 2-amino-4-ethoxy-5-methoxybenzoic acid is then cyclized to form the 6-ethoxy-7-methoxy-4(3H)-quinazolinone intermediate. This is often achieved through reaction with a source of a one-carbon unit, such as formamide or formamidine acetate.
This multi-step process allows for the precise placement of the alkoxy groups on the benzene ring prior to the formation of the heterocyclic system, ensuring the correct isomer is produced.
The cyclization of an anthranilic acid derivative is a cornerstone of quinazoline synthesis. The most classic and widely used method is the Niementowski Quinazoline Synthesis . wikipedia.orgnih.gov This reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.org
In the context of this compound synthesis, the key intermediate, 6-ethoxy-7-methoxy-4(3H)-quinazolinone, is formed by reacting 2-amino-4-ethoxy-5-methoxybenzoic acid with formamide. This reaction typically requires heating to high temperatures to drive the condensation and cyclization, resulting in the formation of the quinazolinone ring. nih.gov While effective, the conditions can be harsh. nih.gov Modern variations of this method sometimes employ microwave irradiation to reduce reaction times and improve yields. nih.gov
Alternative strategies for forming the quinazoline core include:
Starting from 2-aminobenzonitriles, which can react with various electrophiles to close the ring.
Using isatoic anhydrides as precursors, which react with amines to form the quinazolinone structure. nih.gov
These foundational routes provide reliable access to the 6,7-dialkoxy-4(3H)-quinazolinone scaffold, which is the direct precursor for the subsequent chlorination step.
Installation of the Chloro Substituent at Position 4
The conversion of the 4-oxo group of the quinazolinone intermediate into a chloro group is a pivotal step. This transformation converts the stable, lactam-like functionality into a reactive leaving group, enabling further derivatization through nucleophilic substitution.
The synthesis of 4-chloroquinazolines is most commonly achieved through the direct chlorination of the corresponding 4(3H)-quinazolinone precursor. In this case, 6-ethoxy-7-methoxy-4(3H)-quinazolinone is treated with a potent chlorinating agent. This reaction effectively replaces the C4-hydroxyl group of the tautomeric form of the quinazolinone with a chlorine atom, simultaneously leading to the aromatization of the pyrimidine ring. researchgate.net The resulting 4-chloroquinazoline (B184009) is a highly valuable intermediate for the synthesis of numerous biologically active molecules.
Several powerful chlorinating agents are employed for the conversion of 4(3H)-quinazolinones to 4-chloroquinazolines. The choice of reagent can influence reaction conditions, yield, and workup procedures. The most common reagents are phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.net
The reaction with phosphoryl chloride (POCl₃) is a widely utilized and robust method. It often serves as both the reagent and the solvent when used in excess. researchgate.net The reaction mechanism involves two main stages: an initial phosphorylation of the quinazolinone at the oxygen atom, followed by a nucleophilic attack of a chloride ion to displace the phosphate group and form the 4-chloroquinazoline product upon heating. nih.gov To facilitate the reaction, a catalytic amount of a tertiary amine like N,N-dimethylaniline or N,N-diethylaniline, or N,N-dimethylformamide (DMF) is often added. researchgate.netmdpi.com
Thionyl chloride (SOCl₂) is another effective reagent for this transformation. researchgate.netchemicalbook.com Similar to POCl₃, the reaction is typically performed by heating the quinazolinone in refluxing thionyl chloride, often with a catalytic amount of DMF. chemicalbook.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify the purification process.
A mixture of phosphoryl chloride and phosphorus pentachloride (PCl₅) can also be used, providing a highly reactive environment for chlorination. researchgate.netindianchemicalsociety.com The combination of these reagents ensures a complete conversion of the starting material. indianchemicalsociety.com
| Reagent(s) | Typical Conditions | Role of Additives | Key Considerations |
| Phosphoryl Chloride (POCl₃) | Refluxing in excess POCl₃ (80-110 °C). mdpi.com | Tertiary amines (e.g., N,N-diethylaniline) or DMF act as catalysts. mdpi.com | The reaction can be biphasic, with an initial phosphorylation at lower temperatures followed by chlorination upon heating to 70-90 °C. nih.gov |
| Thionyl Chloride (SOCl₂) | Refluxing in excess SOCl₂. chemicalbook.com | DMF is commonly used as a catalyst. researchgate.netchemicalbook.com | Gaseous byproducts (SO₂, HCl) simplify workup. chemicalbook.com |
| POCl₃ / PCl₅ Mixture | Heating/fusing the reagents together on a water bath. researchgate.net | Often used without additional catalysts due to high reactivity. indianchemicalsociety.com | A very powerful chlorinating system; care must be taken during workup, which typically involves quenching with ice water. researchgate.net |
| Oxalyl Chloride | Milder conditions, often at room temperature with a DMF catalyst. | DMF is essential for generating the reactive Vilsmeier reagent. | Byproducts (CO, CO₂, HCl) are gaseous, allowing for easy removal. |
Introduction of Alkoxy Groups at Positions 6 and 7
The introduction of the specific ethoxy and methoxy (B1213986) groups at the C6 and C7 positions of the quinazoline ring is a defining feature of the target molecule. The most efficient and common strategy is to incorporate these functional groups into the starting materials before the construction of the quinazoline ring.
This approach involves beginning the synthesis with a benzene-derived precursor that already contains the desired substitution pattern. For the synthesis of 6-ethoxy-7-methoxyquinazoline derivatives, a starting material like 2-amino-4-ethoxy-5-methoxybenzoic acid or a related compound is used. By building the heterocyclic ring onto this pre-functionalized aromatic core, issues of regioselectivity are avoided, and the desired isomer is synthesized directly.
For example, the synthesis of 6,7-dimethoxy-4(3H)-quinazolinone, a close analog, starts from 2-amino-4,5-dimethoxybenzoic acid, which is then cyclized with formamide. researchgate.net This precursor is, in turn, often prepared from o-dimethoxybenzene through a sequence of nitration and reduction. google.com This principle is directly applicable to the synthesis of the 6-ethoxy-7-methoxy analog, where the corresponding 4-ethoxy-5-methoxyanthranilic acid would be the key starting material. This ensures that the alkoxy groups are correctly positioned from the outset of the synthetic sequence.
Strategies for Ethoxy and Methoxy Group Functionalization via Nucleophilic Substitution
The introduction of ethoxy and methoxy groups onto a quinazoline ring is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions. This strategy is particularly effective for precursors containing good leaving groups, such as chlorine atoms, at positions activated for substitution. A common precursor for the synthesis of 6,7-dialkoxy-4-chloroquinazolines is 2,4-dichloro-6,7-dimethoxyquinazoline. researchgate.netmdpi.com
The SNAr mechanism involves the attack of a nucleophile, in this case, an alkoxide such as sodium ethoxide or sodium methoxide, on an electron-deficient aromatic ring. The reaction proceeds through a charged intermediate known as a Meisenheimer complex. The stability of this intermediate and the reactivity of the quinazoline nucleus are influenced by the electronic properties of the substituents already present on the ring. mdpi.com
In a typical synthetic route, a di-substituted quinazoline, such as 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one, is first chlorinated to produce a more reactive intermediate like 4-chloro-6,7-dimethoxyquinazoline. chemicalbook.com This chlorination is often accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com The resulting chloroquinazoline is then subjected to nucleophilic substitution with the desired alkoxide. For instance, reacting a 7-fluoro-substituted quinazoline with a thiol like (4-methoxyphenyl)methanethiol in the presence of sodium hydroxide demonstrates a nucleophilic aromatic substitution to introduce a different functional group. mdpi.com
The general reaction conditions for these substitutions often involve polar solvents to facilitate the formation of charged intermediates. mdpi.com The choice of base and reaction temperature is also critical in controlling the outcome of the reaction.
Regioselectivity and Yield Optimization in Alkoxy Functionalization
Regioselectivity is a paramount concern in the synthesis of multi-substituted quinazolines. When a precursor like 2,4-dichloro-6,7-dimethoxyquinazoline is used, the substitution of the chlorine atoms typically occurs preferentially at the 4-position. mdpi.com This regioselectivity is well-documented and is attributed to the higher electrophilicity of the C4 position compared to the C2 position on the quinazoline ring. mdpi.com
Reaction Conditions : The choice of solvent, temperature, and reaction time can significantly impact the outcome. Polar solvents are generally preferred for SNAr reactions. mdpi.com Reaction times can vary from minutes to several hours depending on the specific reactants and conditions. mdpi.com
Nucleophile Reactivity : The nucleophilicity of the reacting amine or alkoxide plays a crucial role.
Electronic Properties : The substitution pattern on the quinazoline ring itself can influence the reactivity and regioselectivity of subsequent substitutions. mdpi.com
Optimization of the reaction yield often involves a systematic variation of these parameters. For example, in the synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, the reaction of 2,4-dichloro-6,7-dimethoxy quinazoline with aniline (B41778) derivatives is carried out by refluxing in isopropanol (B130326) for several hours to achieve satisfactory yields. researchgate.net
Below is a data table summarizing typical reaction conditions for nucleophilic substitution on chloro-substituted quinazolines.
| Precursor | Nucleophile | Solvent | Temperature | Time | Yield | Ref |
| 2,4-dichloro-6,7-dimethoxy quinazoline | Aniline derivatives | Isopropanol | Reflux | 6 h | Satisfactory | researchgate.net |
| 6,7-dimethoxy-2,4-dichloroquinazoline | Aniline | Dioxane | 80 °C | 12 h | 60% | mdpi.com |
| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | (4-methoxyphenyl)methanethiol | Ethanol | Room Temp | 2 h | 99% | mdpi.com |
Purity Control and Isolation Techniques in Quinazoline Synthesis
Ensuring the purity of the final quinazoline product is essential. The process involves monitoring the reaction, isolating the crude product, and subsequent purification.
Reaction Monitoring: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the synthesis, allowing for the determination of the reaction's completion. researchgate.netgoogle.com High-performance liquid chromatography (HPLC) can also be utilized for more quantitative monitoring. nih.gov
Isolation: Upon completion, the reaction mixture is typically cooled and poured into ice-water or an aqueous solution of sodium bicarbonate to precipitate the crude product and neutralize any remaining acidic reagents. researchgate.netchemicalbook.com The solid precipitate is then collected by filtration and washed with distilled water. researchgate.net An alternative workup involves extraction with an organic solvent like ethyl acetate or dichloromethane, followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and removing the solvent under reduced pressure. chemicalbook.comchemicalbook.comnih.gov
Purification Techniques:
Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethyl acetate and ethanol) and allowed to cool slowly, leading to the formation of purer crystals. google.com
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography over silica gel is employed. chemicalbook.comchemicalbook.com A suitable eluent system, such as a mixture of cyclohexane and ethyl acetate or dichloromethane and methanol, is used to separate the desired compound from impurities. mdpi.comresearchgate.net
The purity and structure of the final isolated compound are confirmed using various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. mdpi.comchemicalbook.comchemicalbook.com
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. chemicalbook.com
Melting Point (m.p.) Determination: A sharp melting point range is indicative of a pure compound. mdpi.com
Chemical Reactivity and Transformation Pathways of 4 Chloro 6 Ethoxy 7 Methoxyquinazoline
Nucleophilic Substitution Reactions at the Electrophilic C4 Positionnih.govarkat-usa.orgresearchgate.net
The C4 position of the quinazoline (B50416) ring is electron-deficient, making it a prime site for attack by nucleophiles. The chlorine atom at this position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.govarkat-usa.orgresearchgate.net This electrophilic character is a cornerstone of the synthetic utility of 4-chloroquinazolines, allowing for the introduction of a wide variety of functional groups.
The reaction of 4-Chloro-6-ethoxy-7-methoxyquinazoline with various amine nucleophiles, particularly anilines, is a well-established method for the synthesis of 4-anilinoquinazoline (B1210976) derivatives. nih.govnih.govtbzmed.ac.irnih.gov This transformation is typically achieved by heating the 4-chloroquinazoline (B184009) with the desired aniline (B41778) in a suitable solvent, such as isopropanol (B130326) or ethanol. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic C4 carbon of the quinazoline ring, leading to the displacement of the chloride ion. nih.govtbzmed.ac.ir
The general synthetic route for the formation of 4-anilino-6-ethoxy-7-methoxyquinazoline derivatives is as follows:

Scheme 1: General reaction for the synthesis of 4-anilinoquinazoline derivatives from this compound.
The versatility of this reaction allows for the synthesis of a diverse library of 4-anilinoquinazoline derivatives by varying the substituents on the aniline nucleophile. tbzmed.ac.irnih.gov This approach is fundamental in the development of compounds with specific biological activities. nih.govnih.gov
Table 1: Examples of 4-Anilinoquinazoline Derivatives Synthesized from this compound and Various Anilines
| Amine Nucleophile | Resulting 4-Anilinoquinazoline Derivative |
| 3-Bromoaniline | N-(3-Bromophenyl)-6-ethoxy-7-methoxyquinazolin-4-amine |
| 4-Bromo-2-methylaniline | N-(4-Bromo-2-methylphenyl)-6-ethoxy-7-methoxyquinazolin-4-amine |
| 3-Bromo-4-fluoroaniline | N-(3-Bromo-4-fluorophenyl)-6-ethoxy-7-methoxyquinazolin-4-amine |
| 3-Aminobenzonitrile | 3-((6-Ethoxy-7-methoxyquinazolin-4-yl)amino)benzonitrile |
This table is illustrative and based on typical reactivity patterns.
In addition to amines, the electrophilic C4 position of this compound is reactive towards other heteroatom nucleophiles, such as thiols. The reaction with thiol compounds (R-SH) proceeds in a similar manner to that with amines, involving the nucleophilic attack of the sulfur atom on the C4 carbon and subsequent displacement of the chloride ion to form a 4-thioether derivative. arkat-usa.org
These reactions are often carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion (R-S⁻), which enhances the reaction rate. The resulting 4-(alkylthio)- or 4-(arylthio)-quinazoline derivatives are valuable intermediates for further synthetic transformations. The kinetics and product distribution of such reactions can sometimes be complex, potentially involving the formation of intermediate complexes. nih.govnih.gov
Influence of Ethoxy and Methoxy (B1213986) Substituents on Quinazoline Reactivitynih.gov
The ethoxy and methoxy groups can exert steric hindrance, which may influence the approach of incoming nucleophiles. researchgate.net While these groups are not located immediately adjacent to the C4 reaction center, their presence can affect the conformation of the molecule and potentially influence the reaction rates, especially with bulky nucleophiles. nih.gov In most cases, for nucleophilic substitution at the C4 position, the steric effect of the C6 and C7 substituents is minimal. However, in reactions involving other positions on the quinazoline ring or in cases of very large nucleophiles, steric hindrance could become a more significant factor in determining the reaction outcome. nih.gov
Selective Functionalization of the Quinazoline Scaffoldnih.gov
The high reactivity of the C4-chloro group allows for the selective functionalization of the quinazoline scaffold. nih.gov By choosing the appropriate nucleophile, a wide array of substituents can be introduced at this position while leaving the rest of the molecule intact. This regioselectivity is a key feature in the synthetic chemistry of this class of compounds. Further transformations can then be carried out on the introduced substituent or on other positions of the quinazoline ring, provided that appropriate protecting group strategies are employed if necessary. This step-wise and selective functionalization is crucial for the rational design and synthesis of complex quinazoline derivatives.
Targeted Derivatization Strategies at Positions Beyond C4
The chemical profile of 4-chloroquinazoline derivatives is dominated by the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary site for introducing a wide array of functional groups. researchgate.netnih.govmdpi.com However, achieving functionalization at other positions on the quinazoline ring requires alternative strategies that navigate the inherent reactivity of the molecule.
The quinazoline structure consists of two fused rings: a pyrimidine (B1678525) ring and a benzene (B151609) ring. The pyrimidine ring is generally electron-deficient and thus resistant to electrophilic substitution. wikipedia.org Conversely, the benzene portion of the molecule is more amenable to electrophilic attack. The general order of reactivity for electrophilic substitution on the benzene ring of a quinazoline is positions 8 > 6 > 5 > 7. wikipedia.orgrroij.com Therefore, derivatization of this compound at these positions would likely involve electrophilic substitution reactions. It is important to note that the existing ethoxy and methoxy groups are ortho-, para-directing activators, which would influence the regioselectivity of such reactions.
While the C4 position is the most common site for nucleophilic substitution, derivatization at other positions, such as C2, has been reported for analogous quinazoline systems. nih.gov These transformations often require more specific reagents and conditions to overcome the lower reactivity compared to the C4 position. For instance, in 2,4-dichloroquinazoline (B46505) systems, nucleophilic substitution occurs preferentially at the C4 position. mdpi.comstackexchange.com
Structure-activity relationship studies on similar quinazolinone derivatives have indicated that substitutions at positions 2, 6, and 8 can significantly influence their biological activities, highlighting the importance of developing synthetic routes to functionalize these sites. nih.gov
| Position | Potential Reaction Type | Notes |
|---|---|---|
| C2 | Nucleophilic Substitution | Less reactive than C4; requires specific conditions. |
| C5 | Electrophilic Substitution | Possible site for electrophilic attack on the benzene ring. |
| C8 | Electrophilic Substitution | Generally the most reactive position on the benzene ring for electrophilic substitution. |
Hydrolysis Sensitivity of the Ethoxy Group in Specific Reaction Conditions
Ethers are generally characterized by their chemical stability and resistance to hydrolysis under neutral conditions. wikipedia.org However, the cleavage of ethers, including aryl ethers like the 6-ethoxy group in this compound, can be achieved under specific, often harsh, reaction conditions. wikipedia.orglibretexts.org
The cleavage of aryl ethers typically requires strong acidic conditions. numberanalytics.comnumberanalytics.com Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for this transformation. wikipedia.org The reaction mechanism generally involves the protonation of the ether oxygen, which forms a good leaving group. This is followed by a nucleophilic attack by the halide ion. libretexts.orglibretexts.org In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond, which would result in the formation of a phenol (B47542) and an alkyl halide. libretexts.org Thus, treating this compound with a strong acid like HBr would be expected to yield the corresponding 6-hydroxy derivative and ethyl bromide.
While less common, cleavage of ethers can also occur under strongly basic conditions, although this is generally less efficient for aryl ethers. wikipedia.orgnumberanalytics.com The stability of the aryl-oxygen bond makes it less susceptible to nucleophilic attack by bases.
It is important to consider that under strongly acidic conditions required for ether cleavage, other parts of the this compound molecule could also be affected. For instance, the quinazoline ring itself can undergo hydrolysis in warm acidic or alkaline solutions. wikipedia.org Therefore, achieving selective hydrolysis of the ethoxy group would require careful control of the reaction conditions.
| Condition | Typical Reagents | Expected Products from 6-Ethoxy Group | Reaction Mechanism |
|---|---|---|---|
| Strongly Acidic | HBr, HI | 6-Hydroxy-quinazoline derivative and Ethyl Halide | SN1 or SN2 |
| Strongly Basic | e.g., Sodium Hydride | Less common; may result in cleavage under specific conditions. | Nucleophilic Substitution |
Structure Activity Relationship Sar and Structural Modification Studies of Quinazoline Derivatives
SAR Principles of the Quinazoline (B50416) Core in Biological Contexts
The quinazoline core, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, serves as a foundational scaffold for numerous biologically active compounds. mdpi.commdpi.comsemanticscholar.org Its significance in drug design is underscored by its presence in several FDA-approved drugs. nih.gov The arrangement of the two nitrogen atoms within the pyrimidine ring creates a unique electronic distribution that is crucial for molecular interactions with biological targets. scispace.com
Structure-activity relationship studies have consistently shown that the biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on both the benzene and pyrimidine rings. mdpi.comnih.gov Key positions for modification that have been identified to significantly modulate activity include C2, C4, C6, and C7. mdpi.comnih.govnih.gov The quinazoline nucleus is a key component of many inhibitors targeting enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinases. nih.govnih.gov The core structure provides a rigid framework that allows for the precise orientation of functional groups to fit into the ATP-binding pocket of these kinases. nih.govmdpi.com
Impact of Substituents at Position 4 on Receptor Binding Affinity
Role of Anilino and Substituted Anilino Moieties
The 4-anilinoquinazoline (B1210976) moiety is an essential structural feature for the activity of many quinazoline-based inhibitors, particularly those targeting kinases. nih.govnih.gov This group is critical for anchoring the molecule within the active site of the receptor. mdpi.com The nitrogen atom of the anilino linker often forms a key hydrogen bond with the hinge region of the kinase domain.
The nature of the substituents on the aniline (B41778) ring further modulates the binding affinity. For instance, the introduction of electron-withdrawing groups at the meta or para positions of the aniline ring can increase the inhibitory activity. nih.gov The selectivity of these compounds for different kinases, such as HER2 over EGFR, can also be influenced by the aniline moiety at the C4 position. nih.gov
Correlation Between Substituent Electronic and Steric Properties and Biological Response
A clear correlation exists between the electronic and steric properties of the substituent at position 4 and the resulting biological response. rsc.org
Electronic Properties : The presence of electron-withdrawing groups (EWGs) like -Cl, -Br, or -NO2 on the 4-anilino ring generally leads to higher inhibitory activity compared to electron-donating groups (EDGs) like -CH3 or -OCH3. nih.govmdpi.com This is attributed to the modulation of the electron density of the quinazoline core, which can enhance binding interactions.
Steric Properties : The size and shape of the substituent are also crucial. Bulky groups can cause steric hindrance, potentially leading to a decrease in activity. mdpi.com However, in some cases, specific steric bulk can improve selectivity for a particular target. The lipophilic and steric characteristics of the substituent at position 4 are considered critical for activity. rsc.org
The following table summarizes the impact of different substituents at the C4-anilino position on biological activity.
| Substituent on Anilino Ring | Position | Electronic Effect | Impact on Activity | Reference |
| Nitro (-NO2) | meta | Electron-withdrawing | Potent activity | nih.gov |
| Bromo (-Br) | para | Electron-withdrawing | Higher inhibitory activity | mdpi.com |
| Chloro (-Cl) | para | Electron-withdrawing | Higher inhibitory activity | mdpi.com |
| Methoxy (B1213986) (-OCH3) | para | Electron-donating | Lower inhibitory activity | mdpi.com |
Influence of C6 and C7 Alkoxy Substitutions on Pharmacological Activity
Substitutions at the C6 and C7 positions of the quinazoline ring, particularly with alkoxy groups like methoxy and ethoxy, are fundamental for modulating the pharmacological activity. nih.gov These groups are known to influence the molecule's solubility, cell permeability, and interaction with the solvent-exposed region of the target's binding site.
Optimization of Activity via Alkoxy Chain Length and Heteroatom Insertion (e.g., ethoxy, methoxyethoxy)
For example, in the development of EGFR inhibitors, the presence of methoxy groups at C6 and C7 is a common feature in first-generation drugs like Gefitinib (B1684475) and Erlotinib. The extension of these chains or the insertion of heteroatoms can further refine the activity. This strategy aims to enhance interactions with the hydrophilic region of the ATP binding pocket, thereby improving potency and selectivity. nih.gov
Introduction of Polar and Basic Side Chains for Enhanced Target Affinity
To improve physicochemical properties such as aqueous solubility and to gain additional interactions with the target, polar and basic side chains are often introduced at the C6 or C7 positions. mdpi.comnih.govnih.gov A notable strategy involves incorporating basic side chains at the C7 position. nih.gov
This modification has been shown to markedly improve the aqueous solubility of 4-anilinoquinazolines compared to analogues with neutral side chains. nih.gov For instance, the introduction of a morpholino-propoxy group at C7 can enhance antitumor activity. mdpi.com These basic moieties can become protonated at physiological pH, leading to improved solubility and the potential for forming ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the target protein, thereby enhancing target affinity. nih.gov
The table below illustrates the effect of C6 and C7 substitutions on the properties of quinazoline derivatives.
| Position | Substituent Type | Example | Effect | Reference |
| C6 / C7 | Small Alkoxy | Methoxy, Ethoxy | Potent kinase inhibition | nih.gov |
| C7 | Basic Side Chain | 3-Morpholinopropoxy | Improved aqueous solubility, enhanced activity | mdpi.comnih.gov |
| C6 / C7 | Polar Groups | N/A | Enhanced target affinity | mdpi.comnih.govnih.gov |
Comparative Analysis with Structurally Related Quinazolines and Known Kinase Inhibitors
The quinazoline scaffold is a foundational element in the design of numerous potent kinase inhibitors. mdpi.comnih.gov The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinazoline ring. The 4-anilino-quinazoline core is a particularly privileged structure for developing Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated that an electron-withdrawing group at the 4th position of the quinazoline ring generally enhances inhibitory activity against tyrosine kinases like erbB-2. nih.govresearchgate.net This is exemplified by the 4-chloro substituent in 4-Chloro-6-ethoxy-7-methoxyquinazoline, which serves as a reactive site for nucleophilic substitution, allowing for the introduction of various side chains to modulate activity and selectivity.
Modifications at the 6 and 7-positions are also crucial for potency. Generally, small, electron-donating groups like methoxy or ethoxy at these positions enhance binding affinity to the ATP pocket of kinases. For instance, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives showed potent EGFR inhibition. nih.gov The combination of ethoxy and methoxy groups, as seen in this compound, is a common feature in many kinase inhibitors designed to optimize hydrophobic and hydrogen-bonding interactions within the kinase domain.
When compared to established kinase inhibitors, quinazoline derivatives often exhibit competitive or superior activity. For example, certain novel quinazoline derivatives have demonstrated greater inhibitory action against wild-type EGFR kinase than the reference drug lapatinib. nih.gov Similarly, thioacetamide-bearing quinazoline derivatives have shown potent inhibitory activity against VEGFR-2, comparable to standard drugs like sorafenib (B1663141) and vandetanib. mdpi.com
The table below presents a comparative analysis of the inhibitory concentrations (IC₅₀) of various quinazoline derivatives against different protein kinases, illustrating the impact of structural modifications.
| Compound | Target Kinase | IC₅₀ (nM) | Reference Drug | Reference Drug IC₅₀ (nM) |
|---|---|---|---|---|
| Derivative 6 (4-phenoxyquinazoline) | EGFR | 64.8 | - | - |
| Derivative 6 (4-phenoxyquinazoline) | EGFRL858R/T790M | 305.4 | - | - |
| Derivative 6 (4-phenoxyquinazoline) | c-Met | 137.4 | - | - |
| Thioacetamide derivative 20b | VEGFR-2 | 66 | Sorafenib | - |
| Compound 1 (6,7-dimorpholinoalkoxy-4-anilino-quinazoline) | EGFRwt | 20.72 | Lapatinib | 27.06 |
| Compound 41 (line-chain amine quinazoline) | PI3Kδ | 1.13 | Idelalisib | - |
| Compound 42 (line-chain amine quinazoline) | PI3Kδ | 2.52 | Idelalisib | - |
Pharmacophore Elucidation and Lead Optimization Strategies Based on Quinazoline Scaffolds
Pharmacophore modeling is a crucial tool in understanding the key chemical features required for the biological activity of quinazoline derivatives and in guiding lead optimization. nih.gov For quinazoline-based kinase inhibitors, a typical pharmacophore model includes a hydrogen bond acceptor (the N1 atom of the quinazoline ring), a hydrogen bond donor (often an amine at the 4-position), and a hydrophobic region that interacts with the ATP-binding site. mdpi.com The quinazoline scaffold itself acts as a core element that correctly positions the critical interacting groups within the kinase's hinge region. mdpi.com
Three-dimensional QSAR (3D-QSAR) studies, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), help to further refine these models by mapping the steric and electrostatic field contributions of different substituents. jbclinpharm.org These analyses provide a structural and physicochemical basis for designing new analogs with improved potency and selectivity. jbclinpharm.org
Lead optimization is an iterative process that aims to enhance a compound's efficacy, selectivity, and pharmacokinetic properties. patsnap.com For quinazoline scaffolds, common optimization strategies include:
Modification at the C4 position: As previously noted, the 4-chloro group is a versatile handle for introducing various amine-containing side chains (anilines, piperazines, etc.). This strategy, known as Structure-Activity Relationship (SAR) analysis, allows for fine-tuning of interactions with the kinase hinge region and exploration of the solvent-exposed region to improve properties like solubility and cell permeability. patsnap.comnih.gov
Substitution at C6 and C7: The introduction of solubilizing groups or moieties that can form additional hydrogen bonds at the 6 and 7-positions is a common strategy to improve pharmacokinetic profiles. For example, replacing methoxy groups with diethylaminoethoxy groups can enhance water solubility and oral bioavailability.
Scaffold Hopping: This technique involves replacing the central quinazoline core with a different heterocyclic system while retaining the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. patsnap.com
Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties. For instance, replacing a metabolically labile methoxy group with a more stable alternative can improve the compound's half-life. patsnap.com
Through these combined computational and synthetic strategies, the quinazoline scaffold continues to be a highly fruitful template for the development of next-generation targeted therapies. nih.govresearchgate.net
Molecular Mechanisms and Biological Targets of Quinazoline Derivatives
Inhibition of Receptor Tyrosine Kinases (RTKs)
Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and tumor growth. mdpi.comnih.govresearchgate.net The 4-anilinoquinazoline (B1210976) structure is a well-established pharmacophore capable of inhibiting various RTKs, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.com
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its dysregulation is linked to numerous malignancies, including non-small cell lung cancer (NSCLC) and breast cancer. nih.govmdpi.comnih.gov Quinazoline (B50416) derivatives function as EGFR inhibitors by competing with adenosine (B11128) triphosphate (ATP) at the kinase's catalytic domain. mdpi.commdpi.comnih.gov
Several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib, are first-generation EGFR inhibitors based on the 4-anilinoquinazoline scaffold. mdpi.commdpi.comnih.gov Research has shown that specific substitutions on the quinazoline ring are crucial for activity. For instance, 6,7-dialkoxy groups, similar to the ethoxy and methoxy (B1213986) groups in 4-Chloro-6-ethoxy-7-methoxyquinazoline, are common in potent EGFR inhibitors. mdpi.com These groups extend into the solvent-accessible area of the ATP-binding site, enhancing affinity. nih.gov
One study synthesized a series of novel 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors. Among them, compound TS-41 showed potent inhibitory activity against the EGFRL858R mutant with an IC50 value of 68.1 nM. nih.gov Another series of 6,7-dimorpholinoalkoxy quinazoline derivatives demonstrated high antiproliferative activity, with the length of the carbon chain linker at these positions influencing the ability to form hydrogen bonds with key residues like Lys745 in the kinase domain. nih.gov
| Compound Example | Target(s) | IC50 Value | Cell Line(s) |
| Gefitinib | EGFR | ~75.8 nM | A431 |
| Erlotinib | EGFR | - | - |
| Compound TS-41 | EGFRL858R, c-Met | 68.1 nM (EGFR), 0.26 nM (c-Met) | A549-P, H1975, PC-9 |
| Thiazolyl sulfanilamide (B372717) moiety derivative (9) | EGFR TK | 0.13 nM | MCF-7 |
This table contains interactive data. Specific values may vary based on experimental conditions.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily mediated by the VEGFR-2 signaling pathway. nih.govtbzmed.ac.ir Inhibiting VEGFR-2 is therefore a key strategy in cancer treatment. nih.gov Quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, with some acting as dual inhibitors of both EGFR and VEGFR-2. tbzmed.ac.ir
Vandetanib is an FDA-approved quinazoline-based drug that dually targets both EGFR and VEGFR-2, used for treating medullary thyroid cancer. nih.govtbzmed.ac.ir The development of novel quinazoline derivatives continues to yield potent inhibitors. For example, a synthesized N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative, labeled SQ2, exhibited a VEGFR-2 kinase inhibition IC50 of 0.014 µM. nih.gov Another study on quinazoline-indazole hybrids identified a molecule with a powerful IC50 of 5.4 nM against the VEGFR-2 kinase enzyme. mdpi.com
| Compound Example | Target(s) | IC50 Value |
| Vandetanib | VEGFR-2, EGFR | - |
| Compound SQ2 | VEGFR-2 | 0.014 µM |
| Quinazoline-indazole hybrid (46) | VEGFR-2 | 5.4 nM |
| Quinazolinone N-acetohydrazide (16) | VEGFR-2, FGFR-1, BRAF | 0.29 µM (VEGFR-2) |
This table contains interactive data. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
PDGFR is another RTK involved in cell growth and proliferation. Its hyperactivity is associated with various diseases, including cancer. mdpi.com Research has identified 4-piperazino-substituted quinazoline derivatives as effective PDGFR inhibitors. mdpi.com A study by Matsuno et al. explored a series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives, finding them to be potent and selective inhibitors of PDGF receptor phosphorylation. researchgate.net This work highlighted that bulky substituents on the phenyl ring of the carbamoyl (B1232498) moiety enhanced inhibitory activity. researchgate.net Additionally, some multi-kinase quinazoline inhibitors, such as AZD2932, have shown potent activity against both VEGFR-2 and PDGFRβ. ekb.eg
The primary mechanism for quinazoline-based kinase inhibitors is their competitive interaction at the ATP-binding site within the enzyme's catalytic domain. mdpi.comnih.gov The quinazoline ring system acts as a scaffold that mimics the adenine (B156593) ring of ATP. mdpi.comnih.gov
Structure-activity relationship (SAR) studies reveal that the N-1 and N-3 atoms of the quinazoline core are crucial for forming hydrogen bonds with key methionine and threonine residues in the hinge region of the kinase. nih.gov The 4-anilino group extends into a hydrophobic pocket, and substitutions on this ring can significantly enhance binding affinity. nih.gov Modifications at the C-6 and C-7 positions, where intermediates like this compound are functionalized, allow for interaction with the solvent-exposed region, further stabilizing the inhibitor-enzyme complex. nih.gov This competitive binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cell proliferation. mdpi.com
Modulation of Other Enzyme Classes by Quinazoline Derivatives
While RTK inhibition is the most prominent mechanism, the versatile quinazoline scaffold has been adapted to target other enzyme classes involved in cancer pathophysiology. nih.gov
Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation. nih.gov Their overexpression is linked to the silencing of tumor suppressor genes, making them a valid target for cancer therapy. nih.govscilit.com Recently, quinazoline-based compounds have been developed as potent HDAC inhibitors. nih.govscilit.commdpi.com
These inhibitors typically consist of three parts: a "cap" group that interacts with the surface of the enzyme, a "linker," and a zinc-binding group, often a hydroxamic acid, that chelates the zinc ion in the HDAC active site. mdpi.com The quinazoline moiety serves as an effective cap group. mdpi.com Researchers have designed and synthesized numerous quinazoline-based HDAC inhibitors, some of which show dual activity or selectivity for specific HDAC isoforms. For instance, two derivatives developed by Chen et al. demonstrated synergistic inhibition of HDAC1 (IC50 values of 31 nM and 37 nM) and HDAC6 (IC50 values of 16 nM and 25 nM). nih.gov Another study reported a quinazolin-4-(3H)-one derivative, compound 5b, as a potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. mdpi.com
| Compound Example | Target(s) | IC50 Value |
| Compound 1 (Chen et al.) | HDAC1, HDAC6 | 31 nM (HDAC1), 16 nM (HDAC6) |
| Compound 2 (Chen et al.) | HDAC1, HDAC6 | 37 nM (HDAC1), 25 nM (HDAC6) |
| Compound 5b (Quinazolin-4-(3H)-one derivative) | HDAC6 | 150 nM |
| Compound E (Quinazolin-2,4-dione derivative) | HDAC6 | 4 nM |
This table contains interactive data. The data highlights the potency and selectivity of different quinazoline scaffolds as HDAC inhibitors.
DNA Topoisomerase Inhibition
A thorough review of scientific literature and research databases did not yield specific studies or data concerning the inhibitory activity of this compound on DNA topoisomerases. Consequently, there is no available information on its potential to function as a DNA topoisomerase inhibitor.
Protein Lysine (B10760008) Methyltransferase Inhibition
There is currently no available scientific literature detailing the effects of this compound on protein lysine methyltransferases. Research into its potential as an inhibitor for this class of enzymes has not been published.
DNA Interaction Mechanisms
DNA Intercalation Studies and Binding Modalities
Investigations into the direct interaction of this compound with DNA have not been reported in the accessible scientific literature. As a result, there are no DNA intercalation studies or descriptions of its binding modalities available.
Consequences of DNA Binding on Cellular Processes
Given the absence of studies on the DNA binding properties of this compound, there is no information regarding the potential consequences of such interactions on cellular processes.
Computational and Theoretical Chemistry Approaches in Quinazoline Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the interactions of quinazoline (B50416) derivatives at the molecular level.
Molecular docking simulations are widely employed to estimate the binding affinity between a ligand, such as a quinazoline derivative, and its biological target. mdpi.com The output of these simulations is typically a scoring function that ranks different binding poses and provides a numerical value, often referred to as the docking score or binding energy, which correlates with the binding affinity. A lower docking score generally indicates a more favorable binding interaction. This approach allows for the rapid screening of numerous compounds and the prioritization of those with the highest predicted affinity for further experimental testing. ijfmr.com For instance, docking studies on various quinazoline derivatives have been used to predict their potential as anti-inflammatory or anticancer agents by calculating their binding affinities to specific protein targets. ijfmr.comnih.gov
| Compound Series | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Quinazoline Derivative A | Protein Kinase X | -9.8 | Low nM range |
| Quinazoline Derivative B | Enzyme Y | -8.5 | Mid nM range |
| Quinazoline Derivative C | Receptor Z | -7.2 | High nM range |
Table 1. Illustrative data from molecular docking studies showing predicted binding affinities and inhibition constants for a series of hypothetical quinazoline derivatives against various protein targets. This data is representative of the output generated in computational studies to rank potential drug candidates.
Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the active site of a protein. researchgate.net This visualization is crucial for understanding the specific molecular interactions that stabilize the ligand-protein complex. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues. For many 4-anilinoquinazoline (B1210976) derivatives, for example, a critical hydrogen bond forms between the N1 atom of the quinazoline ring and a backbone amide of a methionine residue in the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net By elucidating these binding modes, chemists can rationally design modifications to the quinazoline scaffold to enhance potency and selectivity. researchgate.net
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of molecules, which govern their reactivity and behavior.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.com DFT calculations can determine various molecular properties, including optimized geometry, charge distribution, and the energies of molecular orbitals. researchgate.net For quinazoline derivatives, DFT studies can elucidate how different substituents, such as the chloro group at position 4 and the ethoxy and methoxy (B1213986) groups at positions 6 and 7, influence the electron density across the molecule. nih.gov This information is vital for predicting the molecule's reactivity, stability, and potential interaction points for metabolism or target binding. mdpi.com The theory allows for the calculation of reactivity descriptors like chemical potential, hardness, and electrophilicity, which help in understanding the molecule's behavior in chemical reactions. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov DFT calculations are commonly used to determine these energy levels. researchgate.net This analysis helps in understanding the charge transfer interactions within the molecule and its potential electronic transitions, which are related to its optical properties, such as fluorescence. nih.govchim.it
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Quinazoline Core | -6.5 | -1.2 | 5.3 |
| Substituted Quinazoline 1 | -6.2 | -1.5 | 4.7 |
| Substituted Quinazoline 2 | -6.8 | -1.1 | 5.7 |
Table 2. Representative data from DFT calculations showing the HOMO and LUMO energy levels and the resulting energy gap for different quinazoline structures. A smaller energy gap often correlates with higher chemical reactivity.
In Silico Screening and Virtual Library Design of Quinazoline Analogues
In silico screening involves the computational evaluation of large collections of chemical compounds to identify those most likely to exhibit a desired biological activity. This approach significantly reduces the time and cost associated with traditional high-throughput screening.
The quinazoline scaffold serves as an excellent starting point for the design of virtual libraries. ijfmr.com By beginning with a core structure like 4-Chloro-6-ethoxy-7-methoxyquinazoline, computational chemists can systematically add a vast array of different chemical groups at various positions on the ring system. This creates a large, diverse virtual library of related analogues. mdpi.com These virtual compounds are then subjected to high-throughput virtual screening, which often involves molecular docking against a specific biological target. researchgate.net The compounds with the best predicted binding affinities and favorable pharmacokinetic properties are then selected for chemical synthesis and subsequent in vitro and in vivo testing. This rational, computer-aided approach focuses laboratory efforts on the most promising candidates, streamlining the drug discovery pipeline. elsevierpure.com
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, providing crucial insights into the relationship between the chemical structure of compounds and their biological activities. nih.govlongdom.org In the context of quinazoline research, these approaches have been instrumental in designing and optimizing derivatives with enhanced therapeutic potential for various targets, including cancer and infectious diseases. nih.govtandfonline.comfrontiersin.org QSAR, in particular, develops mathematical models that correlate variations in the physicochemical properties of quinazoline analogues with their pharmacological efficacy. frontiersin.orgnih.gov
The fundamental principle of QSAR is to establish a mathematical equation that links the biological activity of a series of compounds to their calculable molecular descriptors. nih.gov These descriptors can be categorized into several types, such as constitutional, topological, quantum-chemical, physicochemical, or electronic parameters. nih.gov By analyzing these relationships, researchers can predict the activity of novel, unsynthesized quinazoline derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug development process. longdom.orgresearchgate.net
Various statistical methods are employed to construct QSAR models for quinazoline derivatives, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. researchgate.net More advanced machine learning algorithms are also utilized. nih.govlongdom.org For instance, a study on the cytotoxic activity of quinazoline derivatives against a breast cancer cell line found that a model developed using a genetic algorithm combined with partial least-squares (GA-PLS) was superior to other methods. nih.gov
The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. tandfonline.com Key statistical metrics from these validation processes are crucial for assessing the reliability of a QSAR model.
Table 1: Statistical Validation Parameters for Representative Quinazoline QSAR Models
| QSAR Model Type | Target/Activity | Q² (Cross-validated R²) | R² (Coefficient of Determination) | R²pred (External Validation) | Source |
|---|---|---|---|---|---|
| 3D-QSAR (CoMFA) | Antimalarial (DHFR inhibitors) | 0.63 | 0.83 | 0.70 | tandfonline.com |
| 3D-QSAR (CoMSIA) | Antimalarial (DHFR inhibitors) | 0.584 | 0.816 | 0.73 | tandfonline.com |
| 3D-QSAR | Osteosarcoma Inhibitors | 0.63 | 0.987 | N/A | frontiersin.org |
| 3D-QSAR (CoMFA) | EGFR Inhibitors | >0.5 | >0.6 | >0.6 | frontiersin.org |
Note: Q², R², and R²pred values closer to 1.0 indicate a more reliable and predictive model. A model is generally considered robust if Q² > 0.5 and predictive if R²pred > 0.6.
Three-dimensional (3D) QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide more detailed insights by creating 3D grid maps around the aligned molecules. tandfonline.comfrontiersin.org These maps visualize regions where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties of the quinazoline derivatives would likely increase or decrease biological activity. tandfonline.com For example, in a study on antimalarial quinazoline derivatives, the CoMSIA model revealed that steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields played a key role in predicting activity. tandfonline.com Similarly, 3D-QSAR models for quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors have been used to define the specific substituent properties required for potent inhibition. frontiersin.org
The molecular descriptors identified through these studies are essential for guiding the rational design of new compounds. By understanding the quantitative impact of different structural features, medicinal chemists can strategically modify a lead compound like this compound to enhance its interaction with a biological target.
Table 2: Significant Molecular Descriptors in Quinazoline QSAR Studies
| Descriptor Type | Description | Relevance to Quinazoline Activity | Source(s) |
|---|---|---|---|
| Constitutional | Describes the basic composition of the molecule (e.g., molecular weight, atom counts). | Provides a fundamental basis for correlating structure with activity. | nih.gov |
| Electronic | Relates to the distribution of electrons (e.g., partial charges, dipole moment). | Influences electrostatic interactions with the target protein's active site. | nih.govnih.gov |
| Steric/Topological | Describes the size, shape, and branching of the molecule (e.g., Kappa shape indices, Wiener index). | Determines the fit of the molecule within the binding pocket of the target. | tandfonline.comnih.gov |
| Hydrophobic | Quantifies the water-repelling character of the molecule or its fragments. | Crucial for interactions within hydrophobic pockets of enzymes like kinases. | tandfonline.com |
| Hydrogen Bond Acceptor/Donor | Identifies the potential for forming hydrogen bonds. | Key for specific interactions that anchor the compound to its biological target. | tandfonline.com |
| RDF Descriptors | Radial Distribution Function descriptors provide information on interatomic distances. | Can encode 3D structural information relevant for binding. | nih.gov |
Advanced Research Directions and Future Perspectives for 4 Chloro 6 Ethoxy 7 Methoxyquinazoline Research
Development of Novel Synthetic Methodologies for Enhanced Diversification
The therapeutic potential of the quinazoline (B50416) core is vast, but unlocking it requires a diverse library of derivatives. Future research will focus on moving beyond traditional synthetic routes to develop more efficient, versatile, and environmentally friendly methodologies for modifying 4-Chloro-6-ethoxy-7-methoxyquinazoline.
Key areas of development include:
Transition Metal-Catalyzed Reactions : There is a growing interest in employing transition-metal catalysts, such as copper and palladium, to forge new molecular connections. nih.gov Techniques like C-H activation and cascade reactions are being explored to streamline the synthesis of complex quinazoline derivatives from simpler precursors. nih.gov For instance, microwave-mediated N-arylation of 4-chloroquinazolines has proven to be a rapid and efficient method for creating libraries of 4-anilinoquinazolines. nih.gov
Eco-Friendly Approaches : Green chemistry principles are increasingly influencing synthetic strategies. The development of transition-metal-free reactions and visible light-induced photoredox catalysis represents a significant step forward. nih.govrsc.org These methods often offer milder reaction conditions and reduce reliance on hazardous reagents, making the synthesis process more sustainable. rsc.org
Multi-Component Reactions (MCRs) : MCRs, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. Future methodologies will likely focus on designing novel MCRs that utilize this compound as a key building block to rapidly generate diverse compound libraries for high-throughput screening.
A summary of emerging synthetic strategies is presented in the table below.
| Methodology | Catalyst/Conditions | Key Advantages | Potential Application for this compound |
| Microwave-Assisted N-Arylation | Palladium or Copper | Rapid reaction times, high yields, broad substrate scope. nih.gov | Efficient synthesis of diverse 4-anilinoquinazoline (B1210976) derivatives for kinase inhibitor screening. |
| Photoredox Catalysis | Visible Light, Organic Dyes | Mild conditions, high functional group tolerance, metal-free options. frontiersin.org | Introduction of novel substituents at the 4-position under green conditions. |
| Copper-Catalyzed Tandem Reactions | Cu(OAc)2, CuI | One-pot synthesis, formation of multiple bonds, atom economy. nih.govfrontiersin.org | Construction of complex, fused-ring systems onto the quinazoline core. |
| Transition-Metal-Free Cyclization | Iodine, o-iodoxybenzoicacid (IBX) | Avoids toxic heavy metals, often milder conditions. nih.gov | Development of alternative, greener pathways for creating the quinazoline ring itself or for subsequent modifications. |
Exploration of New Biological Targets Beyond Established Kinases
While the quinazoline scaffold is renowned for its role in developing potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), its biological activity is not confined to this target class. nih.govmdpi.com A major future direction is the systematic exploration of non-kinase targets to address a wider range of diseases.
Promising alternative targets for quinazoline-based compounds include:
Dihydrofolate Reductase (DHFR) : Some quinazolinone derivatives have shown potent inhibitory activity against DHFR, a key enzyme in nucleotide synthesis, presenting opportunities for developing new anticancer and antimicrobial agents. bohrium.com
Na+/H+ Exchanger Isoform 1 (NHE-1) : Novel quinazoline compounds have been identified as nanomolar inhibitors of NHE-1. nih.gov This target is implicated in cardiovascular conditions and inflammatory diseases, opening new therapeutic avenues. nih.gov
Bacterial Efflux Pumps : To combat the growing threat of antimicrobial resistance, quinazoline derivatives are being investigated as efflux pump inhibitors (EPIs). By blocking these pumps, the compounds can restore the efficacy of existing antibiotics. nih.gov
Tubulin Polymerization : Certain 4-anilinoquinazoline derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis, a mechanism distinct from kinase inhibition. nih.gov
This strategic shift beyond kinases could lead to the discovery of first-in-class medicines for a variety of challenging diseases.
Rational Design of Multi-Targeting Quinazoline Hybrid Molecules
The complexity of diseases like cancer often necessitates hitting multiple biological targets simultaneously. mdpi.com The strategy of molecular hybridization, which combines two or more distinct pharmacophores into a single molecule, is a powerful approach to creating multi-targeting drugs. rsc.orgnih.gov this compound is an ideal starting point for creating such hybrid molecules.
Future research in this area will focus on:
Dual Kinase Inhibitors : Building on existing successes, researchers are designing quinazolines that can concurrently inhibit multiple kinases in a signaling pathway, such as Aurora kinase and FLT3, to achieve synergistic anticancer effects and overcome resistance. nih.govoncotarget.com
Kinase/Non-Kinase Hybrids : A more innovative approach involves designing hybrids that target both a kinase and a non-kinase target. For example, combining a quinazoline-based EGFR inhibitor with a histone deacetylase (HDAC) inhibitor pharmacophore could offer a dual-pronged attack on cancer cells. ekb.eg
Combining with Other Heterocycles : The quinazoline core can be linked to other biologically active heterocyclic systems like oxadiazoles, triazoles, or thiazolidinones. rsc.org This strategy aims to synergize the biological activities of the individual components to create hybrids with enhanced potency or novel mechanisms of action. rsc.org
The design of these hybrid molecules requires a deep understanding of the structure-activity relationships of each pharmacophore and how they can be effectively linked to achieve the desired polypharmacology.
Application of Advanced Spectroscopic and Biophysical Techniques for Mechanistic Elucidation
A profound understanding of how a drug molecule interacts with its biological target is crucial for rational drug design. Advanced analytical techniques are becoming indispensable for elucidating the precise mechanism of action of novel quinazoline derivatives.
Key techniques and their applications include:
Spectroscopic Methods : Techniques like Fourier Transform Infrared (FTIR) and UV-Vis absorption spectroscopy are used to study drug stability and the changes that occur upon binding to a target protein. nih.govjelsciences.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure of the drug-target complex.
Biophysical Techniques : Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics. jelsciences.com This information is vital for optimizing the potency and selectivity of lead compounds.
Structural Biology : X-ray crystallography and cryo-electron microscopy can reveal the three-dimensional structure of a quinazoline derivative bound to its target enzyme. This provides invaluable insights into the specific molecular interactions, guiding further structural modifications to enhance binding.
The integration of these techniques provides a comprehensive picture of the drug-target interaction, enabling a more precise and efficient drug discovery process. jelsciences.comjelsciences.com
Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of quinazoline-based drugs. researchgate.netresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research timeline. jddtonline.infonih.gov
Future applications of AI and ML in this field include:
Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of unsynthesized quinazoline derivatives, helping to prioritize which compounds to synthesize and test. nih.gov AI can also predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, reducing late-stage failures. researchgate.net
De Novo Drug Design : Generative AI models can design entirely new quinazoline-based molecules with desired properties from the ground up. nih.gov These algorithms can explore a vast chemical space to propose novel structures that human chemists might not have conceived.
Target Identification and Validation : AI can analyze biological data to identify and validate new potential targets for quinazoline derivatives, expanding the scope of their therapeutic applications. jddtonline.info
Synthetic Route Planning : Machine learning algorithms can be trained to predict optimal synthetic routes for complex quinazoline derivatives, saving time and resources in the lab. researchgate.net
By leveraging the power of AI, researchers can navigate the complexities of drug discovery more efficiently, leading to the faster development of innovative quinazoline-based therapies.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4-Chloro-6-ethoxy-7-methoxyquinazoline, and what are the critical steps for ensuring purity?
- Answer : The synthesis typically involves multi-step reactions, starting with substituted benzoate esters. Key steps include:
- Nitration and Reduction : Introduction of nitro groups followed by reduction to amines (e.g., using SnCl₂/HCl) to form intermediates .
- Cyclization : Formation of the quinazoline core via acid-catalyzed cyclization (e.g., POCl₃ or polyphosphoric acid) .
- Chlorination : Substitution at position 4 using reagents like oxalyl chloride/DMF, ensuring regioselectivity .
- Functionalization : Ethoxy and methoxy groups are introduced via nucleophilic substitution (e.g., NaOEt in ethanol) .
- Purity Control : Recrystallization or chromatography (e.g., silica gel) is critical, with yields optimized to ~29.2% in multi-step processes .
Q. How do structural features (e.g., chloro, ethoxy, methoxy) influence the compound's chemical reactivity?
- Answer :
- Chloro at C4 : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) for derivative synthesis .
- Ethoxy at C6 and Methoxy at C7 : Electron-donating groups stabilize the quinazoline ring, directing reactivity to C4. Ethoxy’s bulkiness may sterically hinder certain reactions compared to methoxy .
- Hydrolysis Sensitivity : The ethoxy group can be selectively hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to yield hydroxyl derivatives .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of quinazoline derivatives?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing ethoxy with fluorine) on enzyme inhibition (e.g., HER2 kinase) .
- Bioassay Standardization : Use consistent cell lines (e.g., HER2-overexpressing SK-BR-3) and control compounds to minimize variability .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity, explaining discrepancies in IC₅₀ values .
Q. How can reaction conditions be optimized to improve yield in the chlorination step?
- Answer :
- Catalyst Selection : DMF as a catalyst in oxalyl chloride reactions increases electrophilicity, reducing side products .
- Temperature Control : Reflux in dichloromethane (40–50°C) balances reaction rate and decomposition .
- Workup Adjustments : Neutralization with saturated NaHCO₃ followed by anhydrous Na₂SO₄ drying minimizes hydrolysis .
Q. What methodologies validate the regioselectivity of substitutions on the quinazoline core?
- Answer :
- Isotopic Labeling : Track substituent positions using ¹³C or ²H isotopes in precursor molecules .
- Spectroscopic Confirmation : ¹H NMR (e.g., δ 8.2 ppm for C4-Cl) and MS fragmentation patterns confirm substitution sites .
- X-ray Crystallography : Resolves ambiguities in crystal structures, as seen in related compounds like 4-Chloro-6,7-dimethoxyquinazoline .
Methodological Guidance
Q. How to design a derivative library for anticancer screening?
- Answer :
- Diverse Substituents : Replace C4-Cl with amines (e.g., morpholine) and modify C6/C7 alkoxy groups (e.g., ethoxy to propoxy) .
- Parallel Synthesis : Use automated reactors for high-throughput substitution reactions (e.g., 96-well plates) .
- In-Silico Pre-Screening : Molecular docking (e.g., AutoDock Vina) prioritizes derivatives with predicted HER2 binding .
Q. What analytical techniques are essential for characterizing synthetic intermediates?
- Answer :
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., di-chlorinated species) .
- ¹H/¹³C NMR : Assigns peaks using coupling constants (e.g., J = 8.5 Hz for aromatic protons) .
- Elemental Analysis : Confirms stoichiometry (e.g., C₁₁H₉ClN₂O₃ for 4-Chloro-7-methoxyquinazolin-6-yl acetate) .
Data Interpretation Tables
| Reaction Optimization Example |
|---|
| Step |
| ------------- |
| Chlorination |
| Ethoxy Substitution |
| Biological Activity Comparison |
|---|
| Derivative |
| ----------------------------- |
| This compound |
| 4-Chloro-6,7-dimethoxyquinazoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
